Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-
CAS No.: 61049-89-6
Cat. No.: VC18682859
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61049-89-6 |
|---|---|
| Molecular Formula | C19H21N5O2S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 2-[N-(2-hydroxyethyl)-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethanol |
| Standard InChI | InChI=1S/C19H21N5O2S/c1-14-13-16(24(9-11-25)10-12-26)7-8-17(14)21-22-19-20-18(23-27-19)15-5-3-2-4-6-15/h2-8,13,25-26H,9-12H2,1H3 |
| Standard InChI Key | BCWCNVJFJHRIFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=NC(=NS2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Functional Groups
The systematic IUPAC name for this compound is 2-[N-(2-hydroxyethyl)-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethanol, reflecting its:
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Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.
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Azo group (-N=N-): A chromophore responsible for light absorption properties.
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Bis-ethanolamine side chains: Two ethanol groups attached via an imino bridge .
Spectroscopic and Computational Data
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 383.5 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely polar solvents (e.g., DMSO) |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Formation of the thiadiazole ring: Cyclization of thioamides or reaction of hydrazine derivatives with sulfur-containing reagents.
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Azo coupling: Diazotization of an aniline derivative followed by coupling with the thiadiazole moiety.
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Bis-ethanolamine attachment: Alkylation or Schiff base formation with ethanolamine .
A representative pathway involves:
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Starting with 3-phenyl-1,2,4-thiadiazol-5-amine.
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Diazotization using nitrous acid () to form the diazonium salt.
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Coupling with 3-methyl-4-aminophenol derivatives.
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Final alkylation with 2-chloroethanol to introduce the bis-ethanolamine groups .
Optimization and Yield
Microwave-assisted synthesis (e.g., 20–30 minutes at 100°C) has been employed for analogous thiadiazole derivatives, improving yields to >75% .
Chemical Reactivity and Functionalization
Key Reactions
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Oxidation: The ethanol groups may oxidize to ketones or carboxylic acids under strong oxidizing conditions.
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Reduction: The azo group (-N=N-) can be reduced to hydrazine (-NH-NH-) using catalysts like Pd/C.
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Substitution: The thiadiazole sulfur atom is susceptible to nucleophilic substitution with amines or thiols .
Table 2: Representative Chemical Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Azo reduction | , Pd/C, ethanol | Hydrazine derivative |
| Ethanol oxidation | , acidic | Ketone or carboxylic acid |
| Thiadiazole substitution | Alkylamines, DMF, 80°C | Thiol or amine-substituted analog |
Analytical and Industrial Applications
High-Performance Liquid Chromatography (HPLC)
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Column: Newcrom R1 (reverse-phase, 3 µm particles).
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Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid.
Material Science
The azo-thiadiazole structure serves as a ligand for transition metal complexes (e.g., Cu(II), Fe(III)), which exhibit catalytic activity in oxidation reactions .
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